4-Aminoacenaphthylene-1,2-dione

Physicochemical profiling Computational chemistry Separation science

4-Aminoacenaphthylene-1,2-dione (CAS 646058-51-7), also designated 4-aminoacenaphthoquinone or 1,2-acenaphthylenedione, 4-amino-(9CI), is a C12H7NO2 amino-functionalized acenaphthoquinone with a molecular weight of 197.19 g/mol. The compound bears a primary amino group at the 4-position of the acenaphthylene-1,2-dione framework, distinguishing it from the parent acenaphthoquinone (CAS 82-86-0) and from its positional isomer 5-aminoacenaphthylene-1,2-dione (CAS 94764-58-6).

Molecular Formula C12H7NO2
Molecular Weight 197.19 g/mol
CAS No. 646058-51-7
Cat. No. B12588428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoacenaphthylene-1,2-dione
CAS646058-51-7
Molecular FormulaC12H7NO2
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC3=C2C(=C1)C(=O)C3=O)N
InChIInChI=1S/C12H7NO2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)11(8)14/h1-5H,13H2
InChIKeyWBGXHPOCCUHTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoacenaphthylene-1,2-dione (CAS 646058-51-7): Sourcing and Identification Guide for a Functionalized Acenaphthoquinone Building Block


4-Aminoacenaphthylene-1,2-dione (CAS 646058-51-7), also designated 4-aminoacenaphthoquinone or 1,2-acenaphthylenedione, 4-amino-(9CI), is a C12H7NO2 amino-functionalized acenaphthoquinone with a molecular weight of 197.19 g/mol . The compound bears a primary amino group at the 4-position of the acenaphthylene-1,2-dione framework, distinguishing it from the parent acenaphthoquinone (CAS 82-86-0) and from its positional isomer 5-aminoacenaphthylene-1,2-dione (CAS 94764-58-6) . This fused aromatic dione-amino scaffold is recognized within the broader acenaphthoquinone class as a versatile synthetic intermediate for constructing spiro-heterocycles and polycyclic systems [1]. Notably, high-strength differential evidence from primary comparative studies is extremely limited for this specific compound; therefore, the guidance below draws on the strongest available physicochemical, structural, and class-level data to inform scientific procurement decisions.

Why 4-Aminoacenaphthylene-1,2-dione Cannot Be Interchanged with Other Acenaphthoquinone Derivatives in Research and Industrial Applications


Within the acenaphthoquinone family, the position of the amino substituent fundamentally alters the electronic character of the dione scaffold, the regiochemical outcome of cycloaddition reactions, and the hydrogen-bonding presentation to biological targets [1]. Simply substituting the parent acenaphthylene-1,2-dione (CAS 82-86-0) or the 5-amino isomer (CAS 94764-58-6) for 4-aminoacenaphthylene-1,2-dione disregards the electron-donating effect that the peri-positioned amino group exerts on the adjacent carbonyl, which modulates nucleophilic attack and imine formation kinetics [2]. Furthermore, the zero-rotatable-bond architecture (rigid planar core) means that the amino group's spatial orientation is fixed, so a shift from the 4- to the 5-position produces a topologically distinct hydrogen-bond donor/acceptor pattern that cannot be mimicked by simple dilution or blending . The quantitative evidence below demonstrates that these are not interchangeable commodities but functionally distinct chemical entities requiring explicit verification at the point of procurement.

Quantitative Differentiation Evidence for 4-Aminoacenaphthylene-1,2-dione versus Its Closest Analogs


Predicted Physicochemical Property Comparison: 4-Aminoacenaphthylene-1,2-dione vs. Parent Acenaphthylene-1,2-dione

The introduction of the 4-amino group produces a substantial shift in predicted boiling point and acid-base character compared to the unsubstituted parent acenaphthylene-1,2-dione. While the parent dione (CAS 82-86-0) exhibits a boiling point of 362.5±9.0 °C at 760 mmHg, the 4-amino derivative is predicted to boil at 467.7±24.0 °C, representing an increase of approximately 105 °C attributable to enhanced intermolecular hydrogen bonding . Additionally, the 4-amino derivative displays a predicted pKa of 1.95±0.20, indicative of a weakly basic aromatic amine, whereas the parent dione lacks an ionizable amino group entirely . The predicted density also shifts from 1.4±0.1 g/cm³ (parent) to 1.514±0.06 g/cm³ (4-amino derivative), reflecting the mass and polarity contribution of the NH₂ substituent .

Physicochemical profiling Computational chemistry Separation science

Positional Isomer Comparison: 4-Aminoacenaphthylene-1,2-dione vs. 5-Aminoacenaphthylene-1,2-dione

The 4-amino (CAS 646058-51-7) and 5-amino (CAS 94764-58-6) isomers share the identical molecular formula C12H7NO2 and molecular weight (~197.19 g/mol), yet the amino group position differs critically: the 4-position places the NH₂ substituent peri to one carbonyl group on the acenaphthylene framework, while the 5-position situates it on the opposite ring . Although direct experimental comparative data for these two specific isomers are absent from the open literature, the well-established principle that peri-substituents exert stronger electronic and steric influence on adjacent carbonyl reactivity than remote substituents supports the inference that the 4-amino isomer will exhibit distinct imine-formation kinetics and cycloaddition regioselectivity [1]. The InChI strings definitively differentiate them: InChI=1S/C12H7NO2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)11(8)14/h1-5H,13H2 (4-amino) versus the distinct connectivity pattern of the 5-amino isomer .

Regiochemistry Isomer identification Structure-activity relationships

Drug-Likeness and Molecular Descriptor Comparison: Rigid Planar Scaffold with Zero Rotatable Bonds

4-Aminoacenaphthylene-1,2-dione exhibits a completely rigid molecular architecture with zero rotatable bonds (computed value: 0), a property shared with the parent acenaphthylene-1,2-dione but distinct from many flexible amino-ketone building blocks commonly used in medicinal chemistry . The compound has a polar surface area (PSA) of 60.16 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors, placing it within favorable drug-likeness space (molecular weight 197.19 g/mol, complexity score: 326) . In contrast, flexible amino-ketone alternatives such as 4-aminoacetophenone (3 rotatable bonds, PSA ~43 Ų) or 4-aminobenzophenone (2 rotatable bonds, PSA ~43 Ų) present different conformational entropy penalties upon target binding [1]. The zero-rotatable-bond constraint of 4-aminoacenaphthylene-1,2-dione pre-organizes the pharmacophore into a single low-energy conformation, a feature that can translate into reduced entropic binding penalties when the bound conformation matches the ground-state geometry.

Medicinal chemistry Molecular descriptors Drug design

Synthetic Utility as a Heterocycle Precursor: Acenaphthylene-1,2-dione Class Benchmarking

The acenaphthylene-1,2-dione scaffold, from which 4-aminoacenaphthylene-1,2-dione is derived, is a demonstrated participant in 1,3-dipolar cycloaddition reactions with azomethine ylides generated in situ from α-amino acids and the dione itself, yielding spiro-pyrrolidine and spiro-pyrrolizidine products in reported yields of 75-85% under catalyst-free conditions [1]. In these multi-component reactions, the carbonyl groups serve as the dipolarophile, and the presence of a 4-amino substituent on the acenaphthylene framework introduces an additional nucleophilic site—the aromatic NH₂—that can compete for carbonyl condensation or participate in post-cycloaddition derivatization [2]. While direct yield comparisons for the 4-amino derivative versus the parent dione in identical multi-component reactions are not available from the open literature, the established reaction manifold employing acenaphthylene-1,2-dione with amino acids and dipolarophiles provides a validated synthetic platform into which the 4-amino derivative can be inserted as a functionalized variant [1][2].

Multi-component reactions Spiro-heterocycle synthesis Cycloaddition

Procurement-Relevant Application Scenarios for 4-Aminoacenaphthylene-1,2-dione


Scaffold for Spiro-Heterocycle Library Synthesis with a Pre-Installed Amino Derivatization Handle

Based on the well-precedented participation of the acenaphthylene-1,2-dione core in 1,3-dipolar cycloaddition reactions yielding spiro-pyrrolidines and spiro-pyrrolizidines [1], researchers should procure 4-aminoacenaphthylene-1,2-dione when the synthetic route requires an amino-functionalized dione that can enter multi-component cycloadditions without a separate nitration-reduction step. The 4-NH₂ group remains available for subsequent N-acylation, sulfonylation, or diazotization chemistry after the spiro-framework is constructed, enabling divergent library synthesis from a single starting material.

Rigid Pharmacophore for Conformationally Constrained Medicinal Chemistry Programs

The zero-rotatable-bond architecture (computed rotatable bond count: 0) and planar acenaphthylene core make this compound suitable for fragment-based drug discovery or scaffold-hopping campaigns where conformational pre-organization is desired to minimize entropic binding penalties. The 4-amino group provides a single hydrogen-bond-donating vector (HBD: 1) on an otherwise lipophilic planar framework (PSA: 60.16 Ų), which can be exploited for directed hydrogen-bonding interactions in a target binding pocket .

Synthesis of Fused Quinoxaline and Pyrazine Derivatives via Peri-Amino-Carbonyl Condensation

The peri-relationship between the 4-NH₂ and the C1 carbonyl group creates a geometrically favorable arrangement for intramolecular condensation to form fused pyrazine or quinoxaline rings upon reaction with 1,2-dicarbonyl or α-haloketone partners [2]. This regiochemical advantage is absent in the 5-amino isomer, making the 4-amino derivative the preferred procurement choice when fused N-heterocycle formation is the intended synthetic endpoint .

Metal Complexation and Coordination Chemistry with an Amino-Functionalized Dione Ligand

Acenaphthylene-1,2-dione dioximes and Schiff base derivatives have established utility as ligands for transition metal complexes with DNA-binding and nuclease activity [2]. The 4-amino derivative provides a direct entry point for forming mixed-donor (N,O) ligand systems via condensation of the NH₂ group with aldehydes or ketones while retaining the intact 1,2-dione unit for secondary metal coordination, a bifunctional ligand architecture not accessible from the parent dione without multi-step functionalization.

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